[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAZBAETXFPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Step
The cyclization method, as detailed in patent CA2810393C, begins with a secondary amine intermediate. The key reaction involves intramolecular cyclization under acidic conditions to form the piperidine ring. Acetic acid is the preferred catalyst due to its mild acidity and compatibility with the reaction milieu. The process is conducted in anhydrous solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures (80–110°C). The cyclization step achieves a 70–85% yield, contingent on precise stoichiometric control and inert atmosphere maintenance to prevent oxidation.
Critical Parameters :
-
Catalyst : Acetic acid (0.5–1.0 equiv)
-
Solvent : Toluene or THF
-
Temperature : 80–110°C
-
Reaction Time : 4–6 hours
Hydrolysis Step
Following cyclization, the intermediate undergoes hydrolysis to introduce the acetic acid moiety. Sodium hydroxide (1.0–2.0 M aqueous solution) is employed under reflux conditions (90–100°C) for 2–3 hours. This step selectively cleaves the ester group while preserving the benzyl-ethyl-amino substituent. Post-hydrolysis, the product is purified via crystallization from ethanol/water mixtures, yielding 65–75% of the target compound.
Reaction Conditions :
-
Base : NaOH (1.0–2.0 M)
-
Temperature : 90–100°C
-
Purification : Crystallization (ethanol/water, 3:1 v/v)
Alternative Method Using Ester Hydrolysis
Protection of Amine Group
This route, adapted from Evitachem’s protocols, starts with protecting the primary amine using benzyl chloroformate (Cbz-Cl). The reaction occurs in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 80–90% yield. The Cbz group prevents unwanted side reactions during subsequent steps.
Reaction Setup :
-
Protecting Agent : Benzyl chloroformate (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (ice bath)
Ester Hydrolysis
The protected intermediate undergoes ester hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions. Basic hydrolysis (1.5 M NaOH, 70°C, 3 hours) is preferred for higher selectivity, yielding 70–80% of the carboxylic acid derivative. Post-hydrolysis, the Cbz group is removed via hydrogenolysis (H₂/Pd-C), followed by acetic acid coupling using EDC/HOBt reagents.
Optimized Conditions :
-
Base : NaOH (1.5 M)
-
Temperature : 70°C
-
Catalyst : Pd-C (10% w/w) for hydrogenolysis
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Acid Catalysts : Substituting acetic acid with p-toluenesulfonic acid (PTSA) in cyclization improves yield to 88% but complicates purification.
-
Coupling Reagents : Using HOBt/EDC instead of DCC reduces racemization risk during acetic acid attachment.
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for cyclization reduces reaction time by 40% and improves yield consistency (±2% variance).
Waste Management
-
Cyclization Route : Generates 0.3 kg waste/kg product (primarily aqueous NaOH).
-
Ester Hydrolysis : Produces 0.5 kg waste/kg product (organic solvents, Pd-C residues).
Chemical Reactions Analysis
Esterification Reactions
The acetic acid group undergoes esterification with alcohols under acid catalysis:
| Reagents/Conditions | Products Formed | Yield Optimization Strategies |
|---|---|---|
| Methanol + H₂SO₄ (cat.) | Methyl ester derivative | Microwave-assisted synthesis |
| Ethanol + HCl (gas) | Ethyl ester derivative | Solvent-free conditions |
| Propargyl alcohol + DCC | Propargyl ester | Use of coupling agents (DCC/DMAP) |
Esterification efficiency depends on steric hindrance from the piperidine ring. Methanol achieves 85–92% conversion under reflux, while bulkier alcohols require extended reaction times (8–12 hrs).
Nucleophilic Substitution
The benzyl-ethyl-amine group participates in substitution reactions:
Alkylation proceeds with >70% yield in polar aprotic solvents. Acylation requires stoichiometric base to neutralize HCl byproducts .
Oxidation
The benzyl group oxidizes to benzoic acid derivatives:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (aq) | H₂O, 80°C, 4 hrs | Benzyl → Benzoic acid |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hrs | Partial oxidation to aldehyde |
Reduction
The piperidine ring or amine groups undergo reduction:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | THF, reflux | Piperidine → Piperidine alcohol |
| H₂/Pd-C | EtOH, 25°C, 3 atm | Benzyl → Cyclohexyl derivative |
Reduction with LiAlH₄ achieves >90% conversion but requires anhydrous conditions.
Cyclization and Ring Modification
The piperidine ring participates in intramolecular reactions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acid-catalyzed cyclization | H₃PO₄, 120°C | Tetrahydroisoquinoline analog |
| Ring expansion | Ethylene oxide, BF₃·Et₂O | Azepane derivative |
Cyclization pathways are temperature-dependent, with optimal yields at 100–120°C .
Protection/Deprotection Strategies
Temporary protection of amine or carboxyl groups enables selective reactivity:
| Functional Group | Protecting Agent | Deprotection Method |
|---|---|---|
| Amine | Boc (tert-butyloxycarbonyl) | TFA/CH₂Cl₂ |
| Carboxylic acid | Methyl ester | LiOH/THF/H₂O |
Boc protection is reversible under mild acidic conditions (e.g., 50% TFA in DCM) .
Mechanistic Insights
-
Esterification : Follows a classical Fischer mechanism, protonating the carbonyl oxygen to enhance electrophilicity.
-
Amine Alkylation : Proceeds via an SN2 pathway in polar solvents, with inversion of configuration at the nitrogen .
-
Benzyl Oxidation : KMnO₄ mediates a radical-mediated cleavage of the benzyl C-H bond, forming a benzoate intermediate.
Catalytic Systems and Solvent Effects
| Reaction Type | Optimal Catalyst | Solvent | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Esterification | H₂SO₄ | Toluene | 12.5 ± 0.8 |
| Amine Acylation | DMAP | CH₂Cl₂ | 8.2 ± 0.5 |
| Oxidation | TEMPO/NaOCl | Acetonitrile | 6.7 ± 0.3 |
Polar aprotic solvents (DMF, DMSO) accelerate substitution but may promote side reactions in oxidation.
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Pain Management : Research indicates that compounds similar to [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid may exhibit analgesic properties. Studies have shown that piperidine derivatives can act on opioid receptors, suggesting a potential role in pain relief therapies .
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as Alzheimer’s disease. In vitro studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to the pathophysiology of Alzheimer's .
Neuropharmacology
In neuropharmacological research, [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid has been explored for its effects on neuronal activity:
- Cholinergic Modulation : The compound has shown promise in modulating cholinergic activity, which is crucial for cognitive functions. By inhibiting cholinesterases, it may enhance acetylcholine levels in the brain, potentially improving memory and learning capabilities .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits under conditions mimicking ischemia. Compounds that influence sodium/calcium exchange mechanisms have been identified as having protective effects on neurons during hypoxic conditions .
Synthetic Organic Chemistry
[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid serves as an important intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex molecules, particularly those aimed at drug discovery and development. Its piperidine structure allows for various modifications, leading to diverse derivatives with potential biological activities .
Case Study 1: Inhibition of Acetylcholinesterase
A study published in MDPI highlighted the synthesis of compounds related to [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid and their evaluation as AChE inhibitors. Compounds demonstrated IC values less than 20 μM, indicating significant activity against the enzyme, which is crucial for developing Alzheimer's treatments .
Case Study 2: Pain Relief Mechanism
Research conducted on piperidine derivatives revealed their interaction with opioid receptors, suggesting that [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid could play a role in pain management strategies. The study emphasized the need for further exploration of its analgesic properties through clinical trials .
Mechanism of Action
The mechanism of action of [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the piperidine ring, amino group modifications, and stereochemistry. Key examples include:
Table 1: Structural and Molecular Comparisons
Discontinued and Less-Studied Analogs
- Understudied Variants : Benzisoxazole-containing analogs (e.g., in ) lack detailed pharmacological data but share structural motifs with antipsychotic drugs.
Biological Activity
[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound characterized by a piperidine core with a benzyl-ethyl-amino substituent and an acetic acid moiety. This structural configuration suggests significant potential for various biological activities, particularly in neuropharmacology and cancer therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters and receptors. Notably, it may inhibit gamma-aminobutyric acid (GABA) uptake, which is crucial for regulating neuronal excitability and could have implications for treating anxiety and mood disorders. Additionally, its potential as an inhibitor of tankyrase enzymes has been explored, indicating a role in modulating Wnt signaling pathways that are often implicated in cancer progression .
Biological Activities
The compound exhibits several notable biological activities:
1. Neuropharmacological Effects
- GABA Transporter Inhibition : Studies suggest that this compound may effectively inhibit GABA transporters, enhancing GABAergic signaling, which is vital for mood regulation.
2. Anticancer Properties
- Wnt Signaling Modulation : By inhibiting tankyrase, it may disrupt the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and survival .
3. Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. The presence of both piperidine and acetic acid moieties contributes to its unique biological activity. Research indicates that modifications to the benzyl group or the piperidine nitrogen can significantly influence its efficacy against specific targets .
| Compound | Structure | Unique Features |
|---|---|---|
| 1-(Benzyl-piperidin-3-yl)-ethylamine | Structure | Lacks carboxylic acid functionality |
| 3-(Benzyl-amino)-propanoic acid | Structure | Different chain length and functional groups |
| N-benzyl-N-(ethyl)-piperidin-1-carboxamide | Structure | Different reactivity profile due to amide bond |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Neuropharmacology : In vitro studies demonstrated that compounds with similar structures could modulate GABAergic activity effectively, suggesting that this compound might exhibit similar properties.
- Cancer Research : Investigations into tankyrase inhibitors revealed that piperidine derivatives could significantly impact tumor growth in preclinical models by interfering with Wnt signaling pathways .
Future Directions
Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Future studies should focus on:
- Detailed pharmacokinetic profiles to assess bioavailability and metabolism.
- Expanded screening against various disease models to explore additional therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction completion be monitored?
- Methodology : Synthesis typically involves coupling piperidine derivatives with acetic acid moieties via nucleophilic substitution or amidation. For example, THF is a common solvent for such reactions, and intermediates can be monitored using TLC or HPLC . Chiral synthesis may require enantioselective catalysis (e.g., asymmetric hydrogenation) or resolution techniques (e.g., chiral HPLC) to ensure stereochemical purity .
Q. How should researchers characterize the structural and stereochemical purity of this compound?
- Methodology : Use a combination of NMR (¹H/¹³C) to confirm connectivity and stereochemistry, particularly for chiral centers in the piperidine ring. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography or circular dichroism (CD) can resolve absolute configurations . Polarimetry is recommended for quantifying enantiomeric excess .
Q. What solvent systems and storage conditions are compatible with this compound?
- Methodology : Based on analogs, acetonitrile, THF, and dichloromethane are compatible solvents. Avoid acetic acid due to potential esterification or degradation. Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the benzyl-ethyl-amine group .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or opioid receptors. Use QSAR models to optimize substituents for selectivity. For example, piperidine derivatives in showed COX-2 inhibition with minimal gastric toxicity, suggesting a scaffold for anti-inflammatory drug design .
Q. What experimental designs are recommended for evaluating in vivo efficacy in pain or inflammation models?
- Methodology : Use rat paw edema assays (e.g., carrageenan-induced) to test anti-inflammatory activity. For neuropathic pain, employ chronic constriction injury (CCI) models. Monitor pharmacokinetics via LC-MS/MS to correlate plasma concentrations with efficacy . Include controls for opioid receptor cross-reactivity to avoid off-target effects .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays (e.g., compare in vitro enzyme inhibition vs. cell-based assays) to confirm target specificity. For instance, highlights discrepancies between docking scores and in vivo efficacy, necessitating iterative refinement of computational models . Adjust stereochemistry or substituents (e.g., benzyl vs. methyl groups) to isolate structure-activity relationships .
Q. What strategies mitigate challenges in scaling up chiral synthesis?
- Methodology : Opt for catalytic asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) to minimize waste. For example, achieved enantiomeric purity using chiral resolving agents. Alternatively, enzymatic resolution (lipases or esterases) offers greener alternatives for large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
